N-(2-Ethynylphenyl)prop-2-enamide
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Overview
Description
N-(2-Ethynylphenyl)prop-2-enamide is an organic compound with the molecular formula C11H9NO It is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethynylphenyl)prop-2-enamide can be achieved through several synthetic routes. One common method involves the coupling of 2-ethynylaniline with acryloyl chloride under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2-ethynylaniline in an organic solvent such as dichloromethane.
- Add a base, such as triethylamine, to the solution.
- Slowly add acryloyl chloride to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product using column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethynylphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-Ethynylphenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(2-Ethynylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-Phenylprop-2-enamide: Lacks the ethynyl group, resulting in different chemical reactivity and applications.
N-(2-Hydroxypropyl)-2-methyl-prop-2-enamide: Contains a hydroxypropyl group instead of an ethynyl group, leading to different physical and chemical properties.
Entacapone: A catechol-O-methyltransferase (COMT) inhibitor with a similar amide structure but different substituents.
Uniqueness
N-(2-Ethynylphenyl)prop-2-enamide is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential applications. This structural feature differentiates it from other similar compounds and makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C11H9NO |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
N-(2-ethynylphenyl)prop-2-enamide |
InChI |
InChI=1S/C11H9NO/c1-3-9-7-5-6-8-10(9)12-11(13)4-2/h1,4-8H,2H2,(H,12,13) |
InChI Key |
SSKMGHZUEUQMIM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=CC=CC=C1C#C |
Origin of Product |
United States |
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